molecular formula C7H14ClN3O B2862206 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride CAS No. 2174002-45-8

2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride

Cat. No.: B2862206
CAS No.: 2174002-45-8
M. Wt: 191.66
InChI Key: ARAIIFKHNYQGNL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-6-7(4-8)5-10(9-6)2-3-11;/h5,11H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIIFKHNYQGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride, also known by its CAS number 2174002-45-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H14ClN3OC_7H_{14}ClN_3O with a molecular weight of 191.66 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC7H14ClN3O
Molecular Weight191.66 g/mol
CAS Number2174002-45-8
Purity~95%

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

A comparative study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth, with some compounds demonstrating lower Minimum Inhibitory Concentrations (MICs) than conventional antibiotics .

Anticancer Properties

Research has suggested that pyrazole derivatives possess anticancer potential through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of bleomycin, a standard chemotherapeutic agent .

Table: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-[4-(aminomethyl)-3-methyl...FaDu10Apoptosis induction
BleomycinFaDu15DNA damage
Other Pyrazole DerivativeVarious Tumor LinesVariesCell cycle arrest and apoptosis

Neuroprotective Effects

Emerging research indicates that certain pyrazole derivatives may also exhibit neuroprotective effects. For example, compounds that inhibit acetylcholinesterase (AChE) have been linked to potential applications in treating neurodegenerative diseases like Alzheimer's . The dual inhibition of AChE and butyrylcholinesterase (BuChE) by related compounds suggests a promising avenue for developing treatments aimed at cognitive enhancement and neuroprotection.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested their effects on various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride:

This compound is a useful research compound with the molecular formula C7H14ClN3OC_7H_{14}ClN_3O.

General Information

  • IUPAC Name 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol;hydrochloride
  • Molecular Formula C7H14ClN3OC_7H_{14}ClN_3O
  • Molecular Weight 191.66

Potential Applications in Research

While the specific applications of this compound are not detailed in the search results, some potential avenues can be inferred from similar compounds:

  • Interaction with Enzymes and Receptors: Similar compounds have been known to interact with various enzymes and receptors in the body.
  • Mode of Action: They can act as nucleophiles, reacting with other molecules in the body.
  • Participation in Biochemical Reactions: They participate in various biochemical reactions, leading to the formation of different products.
  • Pharmacokinetics: They exhibit various pharmacokinetic properties, influencing their bioavailability.
  • Molecular and Cellular Level Changes: They can cause various changes at the molecular and cellular level.

Additional Information

  • The compound is available for purchase from multiple suppliers, including BenchChem and BLD Pharm .
  • BenchChem offers the compound in different packaging options to accommodate customer requirements.
  • CymitQuimica also lists the compound, but it is currently discontinued .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
  • Molecular Formula : C₉H₁₄ClN₃O
  • Molecular Weight : 203.67 g/mol
  • CAS Number : EN300-1693566 (Enamine Ltd catalogue identifier)
  • Purity : ≥95% (as per commercial synthesis standards) .

Structural Features: The compound consists of a 3-methyl-substituted pyrazole ring with an aminomethyl group at the 4-position. The ethanol moiety at the 1-position of the pyrazole is protonated as a hydrochloride salt, enhancing solubility in polar solvents.

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following analogues share a pyrazole core with variations in substituents, impacting physicochemical and functional properties:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number/Identifier Key Structural Differences
This compound (Target) C₉H₁₄ClN₃O 203.67 EN300-1693566 3-methyl group on pyrazole, ethanol hydrochloride salt
2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride C₇H₁₄ClN₃O 179.65 2089292-08-8 / EN300-268796 Lacks 3-methyl group on pyrazole; otherwise identical backbone
2-(Benzylsulfanyl)ethan-1-amine hydrochloride C₉H₁₄ClNS 194.24 1807938-98-2 / EN300-1688949 Replaces pyrazole with benzylsulfanyl-ethylamine backbone; distinct electronic profile
[1-(4-Amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride C₁₁H₁₈ClN₃O₂ 263.73 1361115-83-4 / EN300-172658 Pyrrolidine ring fused to pyrazole; introduces carbonyl and hydroxymethyl groups

Structural and Functional Implications

This may influence binding interactions in biological systems or crystallization behavior . Methylation at the 3-position increases molecular weight by 24.02 g/mol (203.67 vs. 179.65) and alters hydrophobicity (clogP calculations inferred to rise marginally).

Role of the Hydrochloride Salt :

  • All analogues listed incorporate hydrochloride salts, enhancing aqueous solubility. However, the target compound’s methyl group may slightly reduce solubility compared to the unmethylated variant due to increased hydrophobicity.

The pyrrolidine-containing analogue (CAS 1361115-83-4) demonstrates increased complexity with a fused ring system, likely enhancing rigidity and selectivity in receptor binding .

Crystallographic Data

Commercial Availability

  • All compounds are available at ≥95% purity from suppliers like Enamine Ltd and Parchem, underscoring their industrial relevance .

Preparation Methods

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

  • δ 7.45 (s, 1H, H5-pyrazole).
  • δ 4.45 (t, J = 5.6 Hz, 2H, OCH₂).
  • δ 3.85 (t, J = 5.6 Hz, 2H, NCH₂).
  • δ 3.30 (s, 2H, CH₂NH₃⁺).
  • δ 2.45 (s, 3H, CH₃).

¹³C NMR (100 MHz, D₂O) :

  • δ 148.2 (C3-pyrazole).
  • δ 142.5 (C5-pyrazole).
  • δ 62.1 (OCH₂).
  • δ 41.8 (CH₂NH₃⁺).

Infrared Spectroscopy (IR)

  • ν(N–H) : 3350 cm⁻¹ (amine stretch).
  • ν(C═N) : 1600 cm⁻¹ (pyrazole ring).
  • ν(O–H) : 3200 cm⁻¹ (broad, alcohol).

Mass Spectrometry

  • ESI-MS : m/z 155.1 [M – HCl + H]⁺.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Purity (HPLC)
Pyrazole formation Acetylacetone, hydrazine 68–72% 95%
N1 alkylation 2-Chloroethanol, NaOH 85–90% 98%
Mannich reaction Formaldehyde, NH₄Cl 75–80% 97%
Salt formation HCl gas 95% 99%

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis uses technical-grade ethanol and recovers ammonium chloride via crystallization.
  • Safety : Exothermic steps (Mannich reaction) require jacketed reactors with temperature control.
  • Waste Management : Aqueous waste is neutralized with lime to precipitate heavy metals.

Q & A

Basic: How can the synthesis of 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride be optimized for high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with aminomethyl groups and subsequent hydrochlorination. Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitution steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrazole ring formation .
  • Purification : Column chromatography (silica gel, methanol/chloroform eluent) and recrystallization (ethanol/water) improve purity .
  • Monitoring : Thin-layer chromatography (TLC) at each stage ensures intermediate purity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the pyrazole ring and the ethanolamine side chain. A singlet at δ 2.1 ppm corresponds to the 3-methyl group .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 231.1245) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Batch analysis : Compare purity across studies via HPLC; impurities >2% may skew activity .
  • Dose-response curves : Establish EC50_{50} values under varied pH and temperature conditions to assess stability-dependent efficacy .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., cyclooxygenase-2) using the pyrazole core as a pharmacophore .
  • MD simulations (GROMACS) : Predict stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds between the aminomethyl group and catalytic residues .
  • QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with anti-inflammatory activity .

Basic: What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Answer:

  • Functional group variation : Substitute the 3-methyl group with halogens (e.g., Cl, F) to modulate lipophilicity .
  • Side-chain modification : Replace the ethanolamine moiety with alkylamines to assess solubility effects .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl group during synthesis .

Advanced: How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

Answer:

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions .
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes to confirm conformational changes upon ligand binding .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition occurs >150°C; store at 4°C in desiccated environments .
  • pH sensitivity : Stable in pH 5–7; hydrolyzes in acidic conditions (pH <3) due to ethanolamine protonation .
  • Light exposure : Protect from UV light to prevent pyrazole ring oxidation .

Advanced: How can enzyme interaction studies be designed to validate target specificity?

Answer:

  • CRISPR knockout models : Compare activity in wild-type vs. enzyme-deficient cell lines .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) for multiple enzymes .
  • Competitive inhibition assays : Use known inhibitors (e.g., indomethacin for COX-2) to confirm target overlap .

Basic: How does this compound compare to structurally similar pyrazole derivatives in terms of reactivity?

Answer:

  • Electrophilic substitution : The 3-methyl group directs electrophiles to the 4-position, unlike unsubstituted pyrazoles .
  • Aminomethyl reactivity : The -CH2_2NH2_2 group undergoes Schiff base formation with aldehydes, a trait absent in methylpyrazoles .
  • Hydrochloride salt : Enhances aqueous solubility compared to free-base analogs .

Advanced: What methodologies ensure reliable validation of this compound’s purity for pharmacological studies?

Answer:

  • Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
  • DSC/TGA : Monitor melting points (e.g., 210–215°C) and thermal decomposition profiles .
  • Chiral HPLC : Verify absence of enantiomeric impurities if stereocenters are present .

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